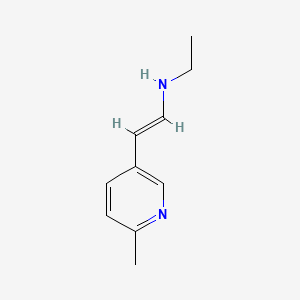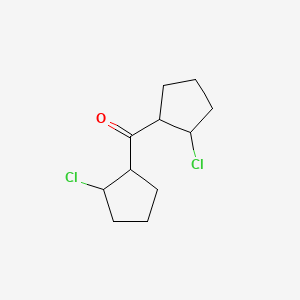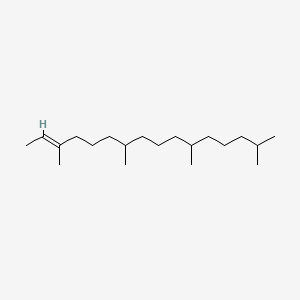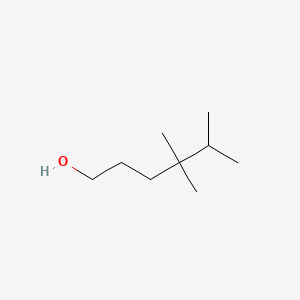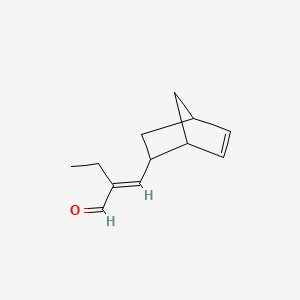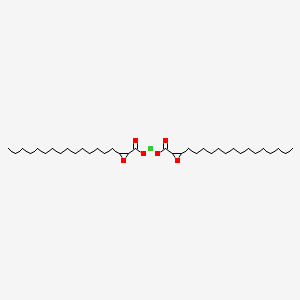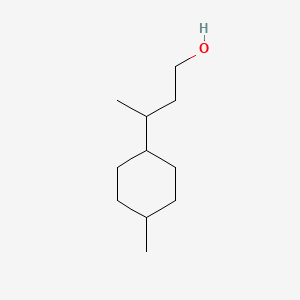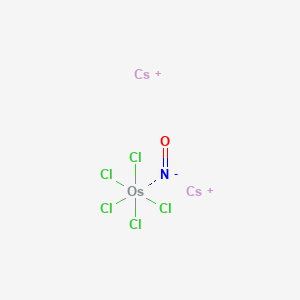
Dicesium pentachloronitrosylosmate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium pentachloronitrosylosmate(2-) is a chemical compound with the molecular formula Cs2(OsCl5NO). It is a heterocyclic organic compound that contains osmium, chlorine, nitrogen, and oxygen atoms. This compound is primarily used in industrial and scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicesium pentachloronitrosylosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with hydrochloric acid (HCl) and nitric oxide (NO) in the presence of cesium chloride (CsCl). The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for Dicesium pentachloronitrosylosmate(2-) are similar to laboratory synthesis but are scaled up to meet the demand for research and industrial applications. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dicesium pentachloronitrosylosmate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium compounds.
Reduction: It can be reduced to form lower oxidation state osmium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium(VIII) compounds, while reduction reactions may produce osmium(II) compounds .
Aplicaciones Científicas De Investigación
Dicesium pentachloronitrosylosmate(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and therapy.
Industry: It is used in the production of specialized materials and as a reagent in industrial processes
Mecanismo De Acción
The mechanism of action of Dicesium pentachloronitrosylosmate(2-) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a catalyst by facilitating the transfer of electrons in oxidation and reduction reactions. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Dicesium pentachloronitrosylruthenate(2-): Similar in structure but contains ruthenium instead of osmium.
Dicesium pentachloronitrosyliridate(2-): Contains iridium instead of osmium.
Dicesium pentachloronitrosylplatinite(2-): Contains platinum instead of osmium
Uniqueness
Dicesium pentachloronitrosylosmate(2-) is unique due to the presence of osmium, which imparts specific chemical and physical properties. Osmium is known for its high density and stability, making the compound particularly useful in catalytic and industrial applications .
Propiedades
Número CAS |
22615-69-6 |
|---|---|
Fórmula molecular |
Cl5Cs2NOOs+ |
Peso molecular |
663.3 g/mol |
Nombre IUPAC |
dicesium;nitroxyl anion;pentachloroosmium |
InChI |
InChI=1S/5ClH.2Cs.NO.Os/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;2*+1;-1;+5/p-5 |
Clave InChI |
PNMXFSICLWOBOS-UHFFFAOYSA-I |
SMILES canónico |
[N-]=O.Cl[Os](Cl)(Cl)(Cl)Cl.[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



